7,8-Dimethyl-4-phenylcinnoline
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Overview
Description
7,8-Dimethyl-4-phenylcinnoline is a heterocyclic aromatic compound belonging to the cinnoline family. . The unique structure of this compound, characterized by the presence of methyl and phenyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-4-phenylcinnoline typically involves the cyclization of arylhydrazones or arylhydrazines. One common method includes the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate, followed by cyclization under acidic conditions . Another approach involves the use of arenediazonium salts, which undergo cyclization to form the cinnoline core .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethyl-4-phenylcinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydrocinnoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrocinnoline derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-phenylcinnoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division . Additionally, the compound may interact with cellular receptors and signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Cinnoline: The parent compound of 7,8-Dimethyl-4-phenylcinnoline, lacking the methyl and phenyl substituents.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Pyridazine: A structurally related compound with diverse pharmacological properties.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of methyl and phenyl groups enhances its lipophilicity and ability to interact with biological membranes, contributing to its potent biological effects .
Properties
Molecular Formula |
C16H14N2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
7,8-dimethyl-4-phenylcinnoline |
InChI |
InChI=1S/C16H14N2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-17-18-16(14)12(11)2/h3-10H,1-2H3 |
InChI Key |
QWHPKOMOWLMSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CN=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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